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Compound of Interest

Compound Name: 2-Bromoacrylamide

Cat. No.: B1589967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromoacrylamide is a versatile bifunctional molecule of significant interest in organic

synthesis and drug development.[1] Its structure, featuring an electron-deficient alkene and a

reactive bromine atom, allows it to participate in a variety of chemical transformations, including

Michael additions, substitution reactions, and cycloadditions.[1] This technical guide provides

an in-depth overview of the spectroscopic techniques used to characterize 2-
bromoacrylamide, offering a valuable resource for researchers working with this compound.

The guide details experimental protocols and presents key spectroscopic data in a clear,

tabular format for easy reference.

Physicochemical Properties
Property Value

CAS Number 70321-36-7[1][2][3]

Molecular Formula C₃H₄BrNO[2]

Molecular Weight 149.97 g/mol [1][2]

IUPAC Name 2-bromoprop-2-enamide[2]
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Spectroscopic Data
A comprehensive analysis of 2-bromoacrylamide using various spectroscopic methods is

crucial for its unambiguous identification and the assessment of its purity. The following

sections summarize the expected data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
bromoacrylamide, both ¹H and ¹³C NMR provide characteristic signals that confirm its

molecular structure.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 2-bromoacrylamide is expected to show distinct signals for the vinyl

protons and the amide protons. Due to the asymmetry of the molecule, the two vinyl protons

are diastereotopic and should appear as distinct signals, likely doublets, due to coupling with

each other. The amide protons may appear as a broad singlet.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon

atoms in the 2-bromoacrylamide molecule: the carbonyl carbon, and the two sp² hybridized

carbons of the double bond. The carbon atom bonded to the bromine will be significantly

influenced by the halogen's electronegativity.

Spectroscopic Data ¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (δ, ppm)

Vinyl Protons: 6.0 - 7.5

(m)Amide Protons: 5.5 - 8.0 (br

s)

C=O: 160 - 170C-Br: 110 -

125=CH₂: 125 - 140

Multiplicity
m = multiplet, br s = broad

singlet

Solvent CDCl₃ or DMSO-d₆ CDCl₃ or DMSO-d₆
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Note: The predicted chemical shifts are based on typical values for similar functional groups

and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. The FT-IR spectrum of 2-bromoacrylamide will

exhibit characteristic absorption bands for the amide and alkene functional groups.

Vibrational Mode Frequency (cm⁻¹) Intensity

N-H Stretch (Amide) 3400 - 3200 Strong, broad

C=O Stretch (Amide I) 1680 - 1630 Strong

N-H Bend (Amide II) 1650 - 1550 Medium

C=C Stretch (Alkene) 1640 - 1600 Medium

=C-H Bend (Alkene) 1000 - 650 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-bromoacrylamide, the mass spectrum will show the molecular ion peak

(M⁺) and characteristic fragment ions resulting from the loss of bromine, the amide group, or

other small fragments. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and

⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak and any bromine-containing fragment peaks

will appear as a pair of peaks (M⁺ and M+2) with approximately equal intensity.

m/z Assignment

149/151 [M]⁺ (Molecular Ion)

70 [M - Br]⁺

105/107 [M - C=O]⁺

44 [CONH₂]⁺
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Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality and

reproducible spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-bromoacrylamide in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer frequency: 400 MHz or higher.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

Pulse width: 30-90 degrees.

Instrument Parameters (¹³C NMR):

Spectrometer frequency: 100 MHz or higher.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Technique: Proton-decoupled for singlet peaks.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Reference the spectrum to the residual solvent peak or an internal standard

(e.g., TMS).

FT-IR Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of 2-bromoacrylamide with dry potassium bromide

(KBr) and press into a thin, transparent pellet.
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Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Acquisition: Record a background spectrum (of the empty sample holder or clean ATR

crystal) and then the sample spectrum. The instrument software will automatically generate

the transmittance or absorbance spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Instrument Parameters:

Ionization energy: Typically 70 eV for EI.

Mass range: Scan a range appropriate to detect the molecular ion and expected

fragments (e.g., m/z 40-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Reactivity and Synthetic Utility
2-Bromoacrylamide is a valuable building block in organic synthesis due to its dual reactivity.

The electron-withdrawing amide group activates the double bond for Michael addition, while the
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bromine atom can be displaced in nucleophilic substitution reactions. This allows for the

synthesis of a wide range of functionalized molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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